Peroxisomicine a1

Description

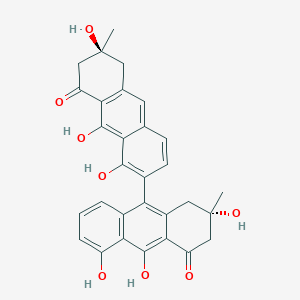

Structure

2D Structure

3D Structure

Properties

CAS No. |

110270-61-6 |

|---|---|

Molecular Formula |

C30H26O8 |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

(3S)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30-/m0/s1 |

InChI Key |

FBPZAGOTWAVQJH-KYJUHHDHSA-N |

SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |

Isomeric SMILES |

C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |

Synonyms |

Karwinskia toxin T-514 Peroxisomicine a1 T-514 toxin 514, Karwinskia |

Origin of Product |

United States |

Detailed Scientific Profile of Peroxisomicine A1

Chemical Structure and Properties

The chemical characteristics of Peroxisomicine A1 are fundamental to its biological activity. Below is a summary of its key properties.

| Property | Data |

| Molecular Formula | C₃₀H₂₆O₈ |

| Molecular Weight | 514.5 g/mol |

| IUPAC Name | (3S)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |

| Synonyms | T-514, Toxin T-514 |

| Class | Dimeric Anthracenone (B14071504) |

Pexophagy Induction

Mechanism of Action

The biological effects of this compound are attributed to a dual mechanism of action.

Peroxisome Degradation: The primary and most distinct mechanism is its ability to cause selective and irreversible damage to peroxisomes. nih.govnih.gov This damage triggers a cellular quality control process known as pexophagy, a form of selective autophagy where the damaged peroxisomes are engulfed and degraded. nih.govnih.gov Studies have shown that this compound can induce both macropexophagy and micropexophagy. nih.govnih.gov

Topoisomerase II Inhibition: this compound also functions as an inhibitor of topoisomerase II, a crucial enzyme involved in managing DNA topology during replication and transcription. nih.govnih.gov Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor, interfering with the enzyme's activity without stimulating DNA cleavage. nih.govmdpi.com This inhibition is a significant contributor to its ability to induce programmed cell death, or apoptosis. nih.gov

Biochemical Interactions

The inhibition of topoisomerase II and subsequent cellular damage by this compound initiates the intrinsic pathway of apoptosis. nih.govresearchgate.net This process involves a cascade of molecular events within the cell. Research has shown that exposure to this compound leads to an increased expression of pro-apoptotic proteins such as p53, Bax, and Bak. researchgate.net Concurrently, there is a decrease in the levels of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of effector caspases, including caspase-3. nih.gov The activation of caspase-3 is a key step that commits the cell to apoptosis, leading to the systematic dismantling of the cell. nih.gov

Therapeutic Applications

The selective toxicity of this compound towards certain cell types has made it a subject of preclinical studies as a potential antineoplastic agent. nih.govnih.gov In vitro studies have demonstrated its selective toxicity against human tumor cell lines derived from the liver, lung, and colon. nih.govnih.gov Further research has highlighted its cytotoxic effects on human leukemia cells (HL-60) and its ability to cause necrosis in implanted tumor cells (TC-1) in murine models. nih.govnih.gov The rationale for its potential anticancer effect is partly based on the observation that many malignant cells have fewer peroxisomes than normal cells, which could make them more susceptible to an agent that specifically targets these organelles. nih.govnih.gov

Research Models and Methods

The investigation of this compound's properties and mechanisms has utilized a variety of research models.

In Vitro Models: Human cancer cell lines have been instrumental in elucidating its antineoplastic potential. For example, HL-60 and HL-60/MX2 human leukemia cells were used to study its effects on the cell cycle and apoptosis induction via topoisomerase II inhibition. nih.gov The TC-1 cell line has also been used in studies of its cytotoxic effects. nih.gov To specifically study its impact on peroxisomes, the methylotrophic yeast Candida boidinii has served as a key model organism, as it allows for the controlled induction and study of peroxisome degradation (pexophagy). nih.gov

In Vivo Models: Murine models have been essential for evaluating the effects of this compound in a whole organism. For instance, C57BL/6 mice implanted with TC-1 tumor cells have been used to create a murine cancer model to assess the compound's ability to cause tumor necrosis and increase survival time. nih.govnih.gov These animal models provide a platform to study the compound's effects on tumor growth and its interaction with the surrounding tissue. nih.gov

Cell Cycle Perturbation (e.g., Sub-G1 Accumulation)

This compound treatment significantly impacts the cell cycle. In human leukemia cell lines, such as HL-60 and HL-60/MX2, exposure to PA1 resulted in a reduction of cells across all cell cycle phases, accompanied by a notable increase in the sub-G1 population. acs.orgnih.gov This accumulation in the sub-G1 phase is a recognized indicator of apoptotic cell death, reflecting DNA degradation. acs.orgnih.govbbrc.inresearchgate.netnih.gov The effect was more pronounced in sensitive HL-60 cells compared to resistant HL-60/MX2 cells, which possess reduced topoisomerase II activity, suggesting a correlation between topoisomerase II inhibition and cell cycle effects. acs.orgnih.gov

Furthermore, studies on other established cell lines, including HeLa, human breast adenocarcinoma, colon adenocarcinoma, hepatoma, and Jurkat cells, demonstrated that this compound inhibits cell proliferation. nih.govresearchgate.net Flow cytometry analyses revealed a significant accumulation of dividing cells in the G2/M phases, indicating a potential G2 delay, and the appearance of cells with less than 2C DNA content, a characteristic hallmark of apoptotic DNA degradation. nih.govresearchgate.net

Caspase Activation and Poly(ADP-ribose) Polymerase Cleavage

A key mechanism through which this compound induces cell death is the activation of caspases and subsequent cleavage of Poly(ADP-ribose) Polymerase (PARP). Treatment of HL-60 cells with PA1 (T-514) was shown to stimulate the cleavage of PARP by intracellular proteases, specifically caspase-3. acs.orgnih.gov

Necrotic Cell Death Observations

While this compound primarily induces apoptosis in various in vitro cancer cell lines and in vivo in target organs like the liver, kidney, and lung at toxic doses researchgate.netnih.govunirioja.esnih.gov, observations of necrotic cell death have also been reported. An in vivo study demonstrated that early intraperitoneal administration of PA1 (1 mg/kg) resulted in necrosis of implanted tumor TC-1 cells in C57BL/6 mice. researchgate.netunirioja.es Notably, this specific dosage and administration route caused tumor cell necrosis without affecting the morphology or integrity of the liver, kidney, or lung, which are known target organs for PA1's apoptotic effects at higher or different exposure levels. researchgate.netunirioja.es Necrosis is morphologically distinct from apoptosis, characterized by cell swelling, rupture of the cell membrane, and the uncontrolled release of intracellular contents, which can trigger an inflammatory response. nih.govnih.govphysiology.org

Interactions with Cellular Macromolecules

This compound interacts with various cellular macromolecules, influencing their function and contributing to its biological activity.

DNA Interaction Studies

Investigations into the direct interaction of this compound with DNA have indicated "practically no interaction" between the compound and DNA itself. acs.orgnih.govworldbotanical.com However, despite the lack of direct DNA binding, PA1 has been identified as an inhibitor of DNA topoisomerase II, while having no effect on topoisomerase I. acs.orgnih.govworldbotanical.com

DNA relaxation and decatenation assays were employed to characterize this interaction, revealing that this compound interferes with the catalytic activity of topoisomerase II. acs.orgnih.govworldbotanical.com Unlike conventional topoisomerase poisons, such as etoposide, PA1 does not stimulate DNA cleavage. acs.orgnih.govworldbotanical.com The inhibition of DNA topoisomerase II by this compound and its radical metabolite, T-510R, is a mechanism implicated in the induction of apoptotic cell death in human leukemia cells. acs.orgnih.gov

Protein Binding Dynamics (e.g., Serum Albumins)

This compound (PA1) demonstrates binding affinity to serum albumins, specifically Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), under physiological pH conditions (7.2 and 7.4). nih.govcapes.gov.br Spectrophotometric methods were utilized to assess this interaction, observing changes in PA1 absorbance in the presence of albumin. nih.govcapes.gov.br

Binding isotherms indicated affinity constants on the order of 10^5, suggesting a notable interaction. nih.govcapes.gov.br Analysis of the binding data proposed the existence of two types of binding sites on albumin for PA1. nih.govcapes.gov.br While electrostatic forces were largely ruled out as the primary drivers of interaction, hydrophobic interactions and hydrogen bonding were identified as more probable forces stabilizing the PA1-albumin complex. nih.govcapes.gov.br It was also observed that the binding of PA1 to HSA is stronger than its binding to BSA. nih.govcapes.gov.br The extent of plasma protein binding is a crucial determinant of a drug's distribution and its ability to interact with target sites, as typically only the unbound fraction is pharmacologically active. researchgate.netukzn.ac.za

Table 1: this compound Binding to Serum Albumins

| Protein | pH Range | Affinity Constant (approx.) | Primary Binding Forces | Relative Binding Strength |

| BSA | 7.2-7.4 | 10^5 | Hydrophobic, H-bond | Weaker |

| HSA | 7.2-7.4 | 10^5 | Hydrophobic, H-bond | Stronger |

Catalase Activity Modulation

This compound (T-514) and other structurally related anthracenones have been shown to exert an in vitro inhibitory effect on liver catalase activity. worldbotanical.comnih.gov Catalase is a crucial peroxisomal enzyme responsible for breaking down hydrogen peroxide, a metabolic byproduct of peroxisomal oxidases, thereby maintaining cellular oxidative balance. biorxiv.orgmdpi.comnih.gov

Studies revealed that this compound causes a non-competitive inhibition of catalase activity with respect to hydrogen peroxide (H2O2) in liver samples from bovine, dog, and mouse. nih.gov This non-competitive inhibition was characterized by a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km) remained unaffected. nih.gov Among the tested anthracenonic compounds, this compound and Peroxisomicine A2 exhibited the highest degree of inhibition, with inhibitory concentration 50% (IC50) values of 3.34 µM and 3.64 µM, respectively. nih.gov This inhibitory action on catalase aligns with previous findings that this compound causes selective and irreversible damage to peroxisomes in yeast cells in vivo. nih.govworldbotanical.comnih.govnih.gov

Table 2: this compound Modulation of Catalase Activity

| Compound | Target Enzyme | Source (Liver) | Type of Inhibition (vs. H2O2) | Vmax Effect | Km Effect | IC50 (µM) |

| This compound | Catalase | Bovine, Dog, Mouse | Non-competitive | Decreased | Unaffected | 3.34 |

| Peroxisomicine A2 | Catalase | Not specified | Not specified | Not specified | Not specified | 3.64 |

Biological Activities and Therapeutic Implications in Preclinical Research

Differential Cytotoxicity in Neoplastic Cell Lines

Peroxisomicine A1 exhibits a selective cytotoxic effect on various cancer cell lines while showing reduced toxicity towards normal, non-transformed cells. This differential sensitivity underscores its potential as an antineoplastic agent.

This compound has demonstrated cytotoxic effects across a range of cancer cell types, inducing apoptosis in several established lines. Studies have shown its efficacy against:

Leukemia: PA1 induces apoptosis in human leukemia cell lines, including HL-60 and HL-60/MX2 cells. Notably, HL-60 cells, which are sensitive to mitoxantrone, showed a more pronounced cytotoxic effect and cell cycle changes compared to HL-60/MX2 cells, which possess reduced topoisomerase II activity. acs.orgworldbotanical.comnih.gov

Hepatoma: PA1 exhibits selective toxicity towards human hepatoma cell lines. Research indicates that hepatoma cells have a CT50 (concentration required to reduce cell viability by 50%) value of less than 10 micrograms/ml. worldbotanical.comresearchgate.net

Adenocarcinoma: The compound has been shown to induce apoptosis in human breast adenocarcinoma and colon adenocarcinoma cell lines. researchgate.netnih.gove-century.us Colon adenocarcinoma cells also exhibited CT50 values below 10 micrograms/ml. researchgate.net Additionally, lung adenocarcinoma, undifferentiated bronchogenic cancer cells, and small cell carcinoma cell lines were found to be sensitive, with CT50 values below 20 micrograms/ml. researchgate.net HeLa cells (human cervical adenocarcinoma) are also susceptible to PA1-induced apoptosis. researchgate.nete-century.us

The cytotoxic effects of this compound on various cancer cell lines are summarized in the table below:

| Cancer Cell Type | Observed Effect | Specific Cell Lines Mentioned | CT50 (µg/ml) | Reference |

| Leukemia | Apoptosis, Cell Cycle Perturbation | HL-60, HL-60/MX2 | Not specified | acs.orgworldbotanical.comnih.gov |

| Hepatoma | Selective Toxicity | Human hepatoma cell lines | < 10 | worldbotanical.comresearchgate.net |

| Breast Adenocarcinoma | Apoptosis | Human breast adenocarcinoma | Not specified | researchgate.netnih.gove-century.us |

| Colon Adenocarcinoma | Selective Toxicity | Human colon adenocarcinoma | < 10 | researchgate.netresearchgate.netnih.gove-century.us |

| Lung Adenocarcinoma | Selective Toxicity | Lung adenocarcinoma | < 20 | researchgate.net |

| Undifferentiated Bronchogenic Cancer | Selective Toxicity | Undifferentiated bronchogenic cancer | < 20 | researchgate.net |

| Small Cell Carcinoma | Selective Toxicity | Small cell carcinoma | < 20 | researchgate.net |

| Cervical Adenocarcinoma | Apoptosis | HeLa cells | Not specified | researchgate.nete-century.us |

A crucial aspect of this compound's potential therapeutic utility is its selective toxicity towards malignant cells over normal cells. In vitro studies have consistently shown that PA1 exhibits selective toxicity to cancer cell lines derived from the lungs, liver, and colon when compared to corresponding normal cell lines. researchgate.netresearchgate.netnih.gove-century.usnih.gov Non-transformed cells generally demonstrate less sensitivity to PA1 than transformed cell lines. researchgate.net For instance, all benign cell lines tested exhibited CT50 levels greater than 113 micrograms/ml, significantly higher than those observed for sensitive cancer cell types. researchgate.net This selective action differentiates PA1 from some conventional antineoplastic agents like vincristine, epidoxorubicin, and 5-fluorouracil, to which normal cell lines were found to be more sensitive than tumor cell lines in comparative studies. nih.gove-century.us

The selective cytotoxicity of this compound is hypothesized to be linked to its specific interaction with peroxisomes. PA1 is known to cause selective and irreversible damage to peroxisomes. researchgate.netresearchgate.netmdpi.com The prevailing hypothesis suggests that since a notable number of malignant cell types contain fewer peroxisomes than their normal counterparts, tumor cells may be more susceptible to destruction by PA1 than healthy cells. researchgate.netresearchgate.netmdpi.com In addition to peroxisome damage, the inhibition of DNA topoisomerase II has also been proposed as a contributing factor to PA1's effect on malignant cells. PA1 has been observed to inhibit topoisomerase II's catalytic activity without inducing DNA cleavage, distinguishing it from conventional topoisomerase poisons. acs.orgnih.govresearchgate.netmdpi.com

Effects on In Vivo Models

Beyond in vitro observations, this compound has been investigated in in vivo models to assess its impact on organ-specific cell populations and its ability to modulate tumor growth.

This compound is recognized as a toxin that targets the liver, kidney, and lung. researchgate.netresearchgate.nete-century.usnih.govresearchgate.netnih.govresearchgate.net The impact on these organs appears to be dose-dependent. At toxic doses (e.g., 2LD50 = 28 mg/kg), PA1 induces extensive apoptosis in the liver, kidney, and lungs of rodents. researchgate.nete-century.usnih.govresearchgate.netnih.govresearchgate.net Specifically, in vivo studies have demonstrated that PA1 triggers apoptosis in mouse liver hepatocytes by activating the intrinsic mitochondrial apoptotic pathway. researchgate.netnih.gov Morphological and biochemical analyses in these organs revealed pre-apoptotic mitochondrial alterations as early as 4 hours post-intoxication, with TUNEL-positive cells appearing at 4 hours and a DNA ladder pattern evident at 12 and 24 hours. researchgate.netnih.govresearchgate.net The liver exhibited the highest degree of DNA fragmentation, followed by the kidney and the lung. researchgate.netnih.govresearchgate.net

However, at lower, therapeutically relevant doses (e.g., 1 mg/kg) administered for anti-tumor purposes, PA1 has been shown to selectively cause necrosis of tumor cells without affecting the liver, kidney, or lung in murine models. researchgate.netnih.gove-century.usresearchgate.net This suggests a therapeutic window where selective anti-tumor activity can be achieved without significant damage to these vital organs.

Preclinical studies using murine models have provided evidence of this compound's ability to modulate tumor growth and viability. In models where TC-1 tumor cells were implanted in C57BL/6 mice, early intraperitoneal administration of PA1 (1 mg/kg) resulted in the necrosis of the implanted tumor cells. researchgate.netnih.gove-century.usresearchgate.net Crucially, this effect was achieved without causing observable lesions in the liver, kidney, or lung of the treated mice. researchgate.netresearchgate.net

Furthermore, PA1 treatment was found to decrease tumor growth and significantly increase the survival time of the treated mice compared to control groups. nih.gove-century.usresearchgate.netnih.gov The observed necrosis in TC-1 tumor cells in the PA1-treated group, contrasted with the undamaged tumor cells in control groups, highlights PA1's direct anti-tumor activity in vivo. researchgate.netresearchgate.net

Structure Activity Relationships and Analog Development

Chemical Derivatization and Biological Response

Chemical derivatization involves the targeted modification of specific functional groups within a molecule to assess their impact on biological activity. researchgate.nettandfonline.comjfda-online.com For peroxisomicine A1, such modifications have been carried out on its phenolic hydroxyl groups, carbonyl group, and aromatic ring to understand their contribution to its selective cytotoxicity. researchgate.nettandfonline.com These studies are fundamental for delineating key pharmacophores and for the informed development of new compounds. researchgate.nettandfonline.com

Functional Group Importance for Biological Activity (e.g., Phenolic Groups)

Research involving the derivatization of this compound has underscored the critical role of its phenolic hydroxyl groups in its biological action. researchgate.nettandfonline.com Derivatives of this compound with modified phenolic groups exhibited altered cytotoxicity, indicating that these groups are indispensable for the selective biological activity characteristic of the parent compound. researchgate.nettandfonline.com Conversely, modifications to the aromatic ring did not substantially affect the selective cytotoxicity, suggesting that the phenolic groups are more crucial in mediating the compound's effects. researchgate.nettandfonline.com

Analysis of Peroxisomicine Stereoisomers and Related Compounds

The Karwinskia genus yields several dimeric hydroxyanthracenones, many of which are stereoisomers or structurally analogous compounds to this compound. semanticscholar.orgmdpi.comnih.gov The stereochemical configuration, particularly at chiral centers, profoundly impacts their biological activity and selectivity. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net

This compound (PA1), A2 (PA2), A3 (PA3), and A4 (PA4) are stereoisomers that share a common anthracenone (B14071504) scaffold but differ in their stereochemical arrangements. semanticscholar.orgmdpi.com

This compound (PA1) : Demonstrates selective in vitro cytotoxicity against neoplastic cells derived from hepatic, pulmonary, and colonic tissues. semanticscholar.org It induces apoptosis in human promyelocytic leukemia cells (HL-60) and acts as an inhibitor of topoisomerase II. semanticscholar.orgresearchgate.net PA1 and PA3 are epimers at C-3' and both exhibit selective toxicity. semanticscholar.org In PA1, the C-3 and C-3' carbons possess the same stereochemistry. mdpi.com

Peroxisomicine A2 (PA2) : Initially identified as a stereoisomer of PA1, distinguished by opposite configurations at carbons C-3 and C-3'. mdpi.com While PA1 and PA3 display selective cytotoxicity towards tumor cells, PA2 and PA4 lack this specificity. This highlights the critical importance of stereochemical alignment at C-3/C-3' for effective targeting of cancer cells. PA2, along with PA1 and T-544, can induce disruption of the peroxisomal membrane in Candida boidinii yeast cells. oup.com Both this compound and A2 inhibit bovine liver catalase, with IC50 values of 3.34 µM and 3.64 µM, respectively. nih.govthieme-connect.com

Peroxisomicine A3 (PA3) : Isolated from K. parvifolia, PA3 is an epimer of PA1 at C-3' and exhibits selective toxicity comparable to PA1. semanticscholar.orgresearchgate.netresearchgate.net PA3 follows a similar apoptotic pathway to PA1, albeit with minor variations in DNA cleavage efficiency.

Peroxisomicine A4 (PA4) : A newly identified peroxisomicine stereoisomer isolated from K. parvifolia. semanticscholar.orgresearchgate.netresearchgate.net Cytotoxicity studies indicate that PA4, similar to PA2, shows minimal selectivity for malignant cells, further reinforcing the significance of stereochemistry at C-3/C-3' for selective activity.

The cytotoxic profiles of these isomers illustrate the profound impact of stereochemistry on their biological activity:

| Compound | CT50 (µg/mL) for Benign Cells (Chang) | CT50 (µg/mL) for Malignant Cells (HepG2) | Selectivity for Malignant Cells |

| This compound | Higher | Lower | High (2.7–2.9 times lower) |

| Peroxisomicine A2 | Minimal selectivity | Minimal selectivity | Low |

| Peroxisomicine A3 | Higher | Lower | High (similar to PA1) |

| Peroxisomicine A4 | Minimal selectivity | Minimal selectivity | Low |

Isothis compound (isoPA1) is an isomer of this compound that can constitute a minor contaminant (3-5%) in purified batches of this compound. researchgate.netscielo.org.mxtandfonline.com Isothis compound and A2 are minor constituents that have been isolated from Karwinskia parvifolia fruits. worldbotanical.com Their structures have been elucidated using spectroscopic methods and molecular modeling. worldbotanical.com The accurate quantification of isoPA1 in PA1 batches is important for research and potential therapeutic applications. scielo.org.mxtandfonline.com

T-544 is another dimeric anthracenone isolated from Karwinskia humboldtiana. researchgate.netmdpi.comnih.govoup.com Similar to this compound and A2, T-544 induces a decrease in the viability of Candida boidinii yeast cells and causes disruption of the peroxisomal membrane, with T-544 demonstrating the most potent effect among the three compounds. researchgate.netoup.com T-544 has also been referred to as tullidinol, and related isomers, such as tullidinol B1 and B2, have been isolated, differing in the chirality of C-3. mdpi.com

This compound (T-514) undergoes in vivo metabolism, leading to the formation of catabolic and radical metabolites. researchgate.networldbotanical.com One such characterized catabolite is T-510R, which exists as a highly stable anionic semiquinonic radical. researchgate.networldbotanical.com Although T-510R also inhibits topoisomerase II, its inhibitory efficiency is reduced compared to the parent toxin, this compound. researchgate.net T-510R has been found to be approximately 3-4 times less toxic to both sensitive and resistant leukemia cell lines than T-514, suggesting that the intact structure of the parent compound is crucial for its full cytotoxic potency. researchgate.net

Stereochemical Influence on Cytotoxicity

The cytotoxic activity of this compound (PA1) is significantly influenced by its stereochemical configuration, a critical aspect of its structure-activity relationship (SAR). This compound belongs to a family of dimeric hydroxyanthracenone stereoisomers, which also includes Peroxisomicine A2 (PA2), Peroxisomicine A3 (PA3), and Peroxisomicine A4 (PA4) semanticscholar.org. These compounds share a common anthracenone backbone but differ in their stereochemistry, particularly at the C-3 and C-3' chiral centers mdpi.com.

Detailed in vitro studies comparing the cytotoxic profiles of these stereoisomers against both benign (Chang liver) and malignant (HepG2) human liver cell lines have revealed distinct patterns of activity. This compound and Peroxisomicine A3, which possess identical configurations at C-3 and C-3', exhibit selective cytotoxicity towards tumor cells semanticscholar.org. In contrast, Peroxisomicine A2 and Peroxisomicine A4 show minimal or no such selectivity . Specifically, PA2 is characterized by opposite configurations at C-3 and C-3' compared to PA1 mdpi.com. The structural divergence of PA4 (C-3R, C-3'R) is also believed to diminish its bioactivity .

Quantitative analysis of cytotoxicity, typically measured by the concentration required to inhibit 50% of cell growth (CT50), underscores the importance of stereochemistry. As shown in Table 1, PA1 and PA3 demonstrated substantially lower CT50 values in malignant HepG2 cells compared to benign Chang liver cells, indicating their selective action . The selectivity index (CT50 benign / CT50 malignant) further highlights this preference, with PA1 and PA3 exhibiting selectivity indices of approximately 2.7 to 2.9, whereas PA2 and PA4 show values close to 1, indicating a lack of selective toxicity .

Analytical Methodologies in Peroxisomicine A1 Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are fundamental in the analysis of Peroxisomicine A1, particularly for separating it from complex plant extracts and closely related isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination and purification of this compound (also known as T-514). tandfonline.comnih.gov A common challenge in its analysis is the presence of its isomer, isothis compound, which often co-exists in batches after extraction and isolation. tandfonline.com HPLC methods are developed to separate these two compounds, although their similar physicochemical characteristics can result in overlapping peaks. tandfonline.com

A typical HPLC method for the determination of this compound in various parts of the Karwinskia plant (leaves, stems, and roots) utilizes a C18 analytical column. nih.gov The separation is achieved using a mobile phase composed of methanol and a McIlvaine buffer (pH 3). nih.gov Under specific conditions, this compound and its isomer isothis compound have been observed to have retention times of 2.23 and 2.52 minutes, respectively, with a resolution factor of 0.7. tandfonline.com The final product quality after purification is often monitored using HPLC alongside other techniques. tandfonline.com

| Parameter | Specification | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | tandfonline.comnih.gov |

| Column | C18 Analytical Column | nih.gov |

| Mobile Phase | Methanol and McIlvaine buffer (pH 3) | nih.gov |

| Analyte | This compound (T-514) | nih.gov |

| Retention Time (this compound) | 2.23 minutes | tandfonline.com |

| Retention Time (Isothis compound) | 2.52 minutes | tandfonline.com |

| Resolution Factor | 0.7 | tandfonline.com |

To enhance the analytical power of HPLC, a Diode Array Detector (DAD) is frequently integrated into the system. tandfonline.comnih.gov This setup allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is crucial for both quantification and peak purity assessment. tandfonline.com For this compound analysis, chromatograms are typically recorded at 269 nm and 410 nm. nih.gov

The DAD is particularly valuable for detecting impurities, such as isothis compound, even when they are not perfectly separated chromatographically. tandfonline.com While contour plots from 220 to 600 nm might not always show the impurity, analysis of absorbance ratios at different wavelengths (e.g., 269, 280, 310, and 410 nm) can reveal its presence. tandfonline.com Spectral differences between this compound and its isomer are most pronounced between 260–310 nm, with isothis compound showing a distinct signal at 310 nm. tandfonline.com This spectral information is used to confirm the identity and purity of the chromatographic peaks. tandfonline.com

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for developing alternative quantification strategies.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a powerful and reliable tool for the quantification of isothis compound content in batches of this compound. tandfonline.comtandfonline.com This is important because even after extensive purification, final batches of this compound can contain 3 to 5% of this natural isomer. tandfonline.com

For quantification, two primary methods have been applied using ¹H NMR: a relative area method and an absolute method that uses an internal standard. tandfonline.comtandfonline.com The absolute method may involve using methylterephthalate as the internal standard, with analyses conducted in a solvent like DMSO-d6. tandfonline.com The relationships between the areas of specific signals for the isomer (e.g., a signal at 7.16 ppm) and the internal standard (e.g., a signal at 8.08 ppm) are plotted against the concentration of the isomer to create a calibration curve. tandfonline.com This validated NMR method is precise and allows for the measurement of as little as 1% of the isothis compound impurity. tandfonline.com

In analyzing complex mixtures where spectroscopic signals overlap, multivariate calibration methods can be highly effective. These chemometric techniques are applied to resolve partially overlapped signals from analytical instruments. tandfonline.com Methods like Partial Least Squares (PLS) regression are designed to handle such data by building a regression model between the spectral data and the concentration of the analytes.

While mathematical derivatization of chromatograms is one approach used to resolve overlapped peaks in this compound analysis, quantification problems can arise when one component is present in a much higher amount than the other. tandfonline.com Although the specific application of PLS-1 for this compound quantification is not detailed in the available research, such multivariate methods represent a powerful strategy for quantification in complex systems, potentially offering an alternative to methods that rely on complete chromatographic separation.

Biochemical Assays for Mechanism Elucidation (e.g., Enzyme Activity Determination)

To understand the biological effects and mechanism of action of this compound, various biochemical assays are employed. A key area of investigation is its impact on cellular enzymes, particularly in the context of its observed toxicity and induced apoptosis. nih.govnih.gov

Studies investigating the toxic effects of this compound in vivo have used the determination of catalase activity as a key marker. nih.gov In rats intoxicated with the compound, a significant decrease in the number of liver peroxisomes was observed, and liver tissues were processed for the localization of catalase within these organelles. nih.gov This suggests that this compound damages mammalian peroxisomes. nih.gov Further mechanistic studies in mice have also measured catalase activity to confirm the compound's toxic effect. nih.gov Additionally, to explore the intrinsic apoptotic pathway triggered by this compound, the activity of cytochrome c oxidase was analyzed through transmission electron microscopy. nih.gov These enzyme activity assays are crucial for elucidating the cellular pathways affected by the compound.

Future Directions and Research Gaps

Unelucidated Aspects of Pathophysiological Mechanism

The precise pathophysiological mechanism by which Peroxisomicine A1 exerts its selective toxicity and induces cell death is not yet fully understood. mdpi.comresearchgate.netresearchgate.net Current research indicates that PA1 causes metabolic and structural alterations in cells, ultimately leading to apoptosis or necrosis. mdpi.comresearchgate.net A key aspect of its action involves the selective and irreversible damage to peroxisomes, followed by their degradation through pexophagy, a selective autophagy process. researchgate.netnih.gov Both macropexophagy and micropexophagy have been observed as mechanisms for the elimination of PA1-damaged peroxisomes. researchgate.netnih.gov While the inhibition of topoisomerase II has been suggested as a contributing factor to PA1's effect on malignant cells, the full interplay of these mechanisms and other potential cellular targets requires further investigation. mdpi.comacs.org

Advanced Mechanistic Investigations (e.g., P53 Overexpression, PCNA Downregulation)

Further in-depth mechanistic studies are essential to fully characterize PA1's cellular impact. Research has shown that PA1 induces p53 overexpression and downregulation of proliferating cell nuclear antigen (PCNA). researchgate.net This effect is significant given that p53 is a tumor suppressor protein involved in cell growth regulation, and PCNA is a nuclear protein crucial for DNA replication and repair. sdbonline.orgnih.gov

Observed Cellular Effects of this compound researchgate.net

| Cellular Marker/Process | Effect of this compound |

| p53 expression | Overexpression |

| PCNA expression | Downregulation |

| Bax (pro-apoptotic) | Increased expression |

| Bak (pro-apoptotic) | Increased expression |

| Bcl-2 (anti-apoptotic) | Decreased expression |

| Mitochondrial alterations | Induced pre-apoptotic changes |

| Cytochrome oxidase activity | Increased |

| Apoptosis | Induced |

The induction of apoptosis by PA1 occurs via the intrinsic mitochondrial apoptotic pathway. researchgate.net This involves an increase in pro-apoptotic markers such as Bax and Bak, concomitant with a decrease in the anti-apoptotic molecule Bcl-2. researchgate.net The inhibition of topoisomerase II by PA1 is also a critical component of its cytotoxicity, serving as a signal to trigger apoptotic cell death in leukemia cells. acs.org Future investigations should aim to precisely map the signaling pathways activated by peroxisomal damage and topoisomerase II inhibition, and their convergence leading to p53 modulation and PCNA downregulation. Understanding the temporal and dose-dependent relationships between these events will provide a clearer picture of PA1's comprehensive mechanism.

Optimization of Structural Analogues for Enhanced Specificity

The Karwinskia genus yields several dimeric anthracenones, including stereoisomers of PA1 such as Peroxisomicine A2 (PA2), Peroxisomicine A3 (PA3), and Peroxisomicine A4 (PA4). Comparative studies have revealed that while PA1 and PA3 exhibit selective cytotoxicity against tumor cells, PA2 and PA4 lack this specificity. This suggests that the stereochemical alignment at carbons C-3 and C-3' is critical for the compound's ability to selectively target cancer cells.

Cytotoxic Selectivity of Peroxisomicine Analogues

| Compound | Stereochemistry (C-3/C-3') | Selective Cytotoxicity against Tumor Cells |

| This compound | Identical | High |

| Peroxisomicine A2 | Opposite | Minimal/Lacking |

| Peroxisomicine A3 | Identical | High |

| Peroxisomicine A4 | Opposite (C-3R, C-3'R) | Minimal/Lacking |

Chemical manipulation of PA1, including derivatization of phenolic hydroxyl groups, carbonyl groups, and the aromatic ring, has been explored to establish structure-activity relationships. researchgate.nettandfonline.com Initial findings suggest that the phenolic groups are essential for PA1's reported biological activity. tandfonline.com Further optimization of structural analogues is necessary to enhance PA1's specificity, improve its pharmacokinetic properties, and potentially reduce off-target effects. This could involve targeted modifications based on the identified crucial stereochemical features and functional groups.

Exploration of New Preclinical Models

While in vitro studies have demonstrated PA1's selective toxicity against various human cancer cell lines (e.g., leukemia, HeLa, breast adenocarcinoma, colon adenocarcinoma, and hepatoma), and in vivo studies have been conducted in yeast models and in the liver of rats/mice, there is a clear need for broader preclinical evaluations. mdpi.comnih.govresearchgate.netnih.govworldbotanical.com To fully ascertain PA1's therapeutic value, more extensive analyses involving diverse animal cancer models are required. mdpi.com This includes exploring its efficacy in different tumor types, investigating various routes of administration, and assessing its impact on tumor progression and metastasis in complex biological systems. The development and utilization of new and more representative preclinical models, including patient-derived xenografts (PDX) or organoid models, could provide more predictive insights into PA1's potential clinical utility.

Q & A

Q. Basic Research Focus

- Key Assays :

- MTT/XTT assays for cytotoxicity screening (dose-response curves).

- Annexin V/PI staining to quantify apoptosis vs. necrosis.

- ROS detection assays (e.g., DCFH-DA) to evaluate oxidative stress.

- Methodological Guidelines :

How can factorial design optimize experimental conditions for studying this compound’s dose-response relationships?

Q. Advanced Research Focus

- Factorial Design Application :

- Variables : Dose, exposure time, cell type, and combinatorial treatments (e.g., with inhibitors).

- Example 2×2 Design :

| Factor | Level 1 | Level 2 |

|---|---|---|

| Concentration | 10 µM | 50 µM |

| Exposure Time | 24 hours | 48 hours |

- Outcome Analysis : Use interaction plots to identify synergistic/antagonistic effects between variables .

- Validation : Confirm results with response surface methodology (RSM) for non-linear relationships .

How to resolve discrepancies in reported IC₅₀ values for this compound across studies?

Q. Data Contradiction Analysis

- Potential Causes :

- Variability in cell line provenance (e.g., ATCC authentication status).

- Differences in assay protocols (e.g., serum concentration, incubation temperature).

- Methodological Solutions :

What strategies ensure reproducibility in this compound’s in vivo efficacy studies?

Q. Experimental Design Focus

- Critical Parameters :

- Animal model selection (e.g., PDX vs. xenograft for tumor heterogeneity).

- Pharmacokinetic profiling to confirm bioavailability and dosing schedules.

- Reporting Standards :

How to structure a PICOT research question for evaluating this compound’s efficacy compared to doxorubicin?

Q. PICOT Framework Application

- Population (P) : Triple-negative breast cancer (TNBC) cell lines.

- Intervention (I) : this compound at IC₅₀ concentrations.

- Comparison (C) : Doxorubicin at equivalent doses.

- Outcome (O) : Apoptosis induction (caspase-3 activation).

- Time (T) : 48-hour exposure.

- Hypothesis : "Does this compound induce caspase-3 activation in TNBC cells more effectively than doxorubicin after 48 hours?" .

What molecular techniques identify this compound’s cellular targets?

Q. Mechanistic Research Focus

- Approaches :

- Validation : Co-immunoprecipitation (Co-IP) and siRNA knockdown to confirm target engagement .

How to integrate this compound’s mechanisms into existing theories of peroxisome-mediated apoptosis?

Q. Theoretical Framework Integration

- Key Concepts :

- Link findings to peroxisome dysfunction pathways (e.g., ROS overproduction, VLCFA accumulation).

- Compare with known peroxisomal toxins (e.g., 4-phenylbutyrate).

- Methodology :

What statistical methods are optimal for analyzing synergistic effects of this compound in combination therapies?

Q. Advanced Data Analysis

- Synergy Quantification :

- Chou-Talalay Method : Calculate combination index (CI) using CompuSyn software.

- Bliss Independence Model : Compare observed vs. expected inhibition rates.

- Visualization : Isobolograms for dose-reduction indices .

How to address ethical and methodological challenges in human-derived cell line studies with this compound?

Q. Research Ethics & Compliance

- Ethical Approval :

- Obtain IRB approval for primary human tissue use (e.g., patient-derived organoids).

- Adhere to Declaration of Helsinki guidelines for translational research .

- Methodological Rigor :

What follow-up studies are recommended after identifying this compound’s anti-tumor activity in vitro?

Q. Translational Research Pipeline

- Next Steps :

- In Vivo Validation : Establish maximum tolerated dose (MTD) in murine models.

- Metabolomics : Profile on-target/off-target effects using LC-MS.

- Resistance Studies : Long-term exposure assays to identify adaptive mutations (e.g., RNA-seq).

- Funding Considerations : Align with NIH/NCI priorities for natural product-derived therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.